molecular formula C25H18Cl2N2 B012484 9,9-Bis(4-amino-3-chlorophenyl)fluorene CAS No. 107934-68-9

9,9-Bis(4-amino-3-chlorophenyl)fluorene

Cat. No. B012484
M. Wt: 417.3 g/mol
InChI Key: CIZUMWWHWPJAAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorene derivatives typically involves a multi-step chemical process. For instance, novel polyimides have been synthesized using a diamine derived from fluorene through nucleophilic substitution reactions, followed by catalytic reduction. This process illustrates the complex synthetic routes necessary to produce fluorene derivatives with specific functional groups that impart desired properties to the resulting polymers (Yang et al., 2004).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, including 9,9-Bis(4-amino-3-chlorophenyl)fluorene, is characterized by a spiro skeleton that imparts high thermal and chemical stability. The presence of functional groups such as amino and chloro substituents plays a crucial role in determining the solubility, optical properties, and reactivity of these compounds. The molecular structure fundamentally influences the material's properties and applications, highlighting the importance of precise synthetic strategies.

Chemical Reactions and Properties

Fluorene derivatives undergo various chemical reactions that enable the synthesis of a wide range of polymeric materials. Thesereactions often involve polycondensation with aromatic tetracarboxylic dianhydrides to produce polyimides with high organosolubility, optical transparency, and excellent film-forming capabilities. Such materials demonstrate low moisture absorption and dielectric constants, making them suitable for electronic applications. The chemical reactivity of fluorene derivatives, including their ability to form strong covalent bonds with other monomers, underpins the synthesis of polymers with tailored properties (Zhang Shu-jiang et al., 2011).

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used as a monomer in the synthesis of organosoluble and light-colored fluorinated polyimides . These polymers are known for their excellent thermal stabilities and balanced mechanical and electric properties .
  • Methods of Application or Experimental Procedures: The monomer is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The resulting diamine is then polycondensed with various commercially-available aromatic dianhydrides to produce a series of fluorinated polyimides .
  • Results or Outcomes: The resulting polymers have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents . They have tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa . The glass transition temperature of these polymers is in the range of 277–331 °C, their 10% weight loss temperatures are in the range of 539–594 °C in nitrogen and above 544 °C in air, and their char yields at 800 °C in nitrogen range between 55–65 wt% .

Application in Bifunctional Ionic Liquids Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used in the synthesis of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
  • Methods of Application or Experimental Procedures: The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol were studied. BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene (95.2%) .
  • Results or Outcomes: The BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .

Application in Electronics

  • Specific Scientific Field: Electronics
  • Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used as a hardener in electronic applications .
  • Methods of Application or Experimental Procedures: It is used in the production of printed circuits, capacitors, and circuit boards .
  • Results or Outcomes: CAF-hardened epoxy layers show a much lower water adsorption tendency, compared to conventional polyamine-hardeners .

Application in Gas Separation

  • Specific Scientific Field: Material Science
  • Summary of the Application: “9,9-Bis(4-amino-3-chlorophenyl)fluorene” is used in the synthesis of thermal rearrangement (TR) copolymer membranes for gas separation .
  • Methods of Application or Experimental Procedures: The copolymer membranes were prepared by the copolymerization of 9,9-bis (3-amino-4-hydroxyphenoxyphenyl) fluorene (BAHPPF), 9,9-bis (3-amino-4-hydroxyphenyl)fluorene (BAHPF) and 2,2′-bis (3,4′-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), followed by thermal imidization and further thermal rearrangement .
  • Results or Outcomes: The copolymer precursors exhibited excellent mechanical properties. The gas permeabilities of TR copolymers increased with the increase of BAHPF content. Especially, the H2, CO2, O2, N2 and CH4 permeabilities of TRCP-4:6 reached 244.4, 269.0, 46.8, 5.20 and 4.60 Barrers respectively, and the selectivities for CO2/CH4 and O2/N2 were 58.48 and 9.00, which exceeded the 2008 upper bound .

Safety And Hazards

9,9-Bis(4-amino-3-chlorophenyl)fluorene is classified as toxic to aquatic life with long-lasting effects4. Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant4.


Future Directions

The future directions of 9,9-Bis(4-amino-3-chlorophenyl)fluorene are not explicitly mentioned in the search results. However, given its unique properties and applications, it is likely to continue being used in the creation of cured epoxy matrices for various applications12.


Please note that this information is based on the available resources and may not cover all aspects of the compound. For more detailed information, it is recommended to refer to specialized literature or consult with a chemical expert.


properties

IUPAC Name

4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZUMWWHWPJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619152
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline)
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Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro-
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Product Name

9,9-Bis(4-amino-3-chlorophenyl)fluorene

CAS RN

107934-68-9
Record name 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine]
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URL https://commonchemistry.cas.org/detail?cas_rn=107934-68-9
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Record name Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro-
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Record name Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro-
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Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline)
Source European Chemicals Agency (ECHA)
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Record name 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ozawa, T Kimura, R Akiyama, J Miyake… - Bulletin of the …, 2017 - journal.csj.jp
We report synthesis and properties of a novel series of ammonium-functionalized perfluoroalkylene/aromatic copolymers. In particular, the effect of number and position of ammonium …
Number of citations: 8 www.journal.csj.jp
C Pupin, A Ross, C Dubois, JC Rietsch… - Composites Part A …, 2017 - Elsevier
In this work, the formation of porosities in an RTM epoxy resin is investigated in the context of Resin Transfer Molding (RTM). First, differential scanning calorimetry and rheology …

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